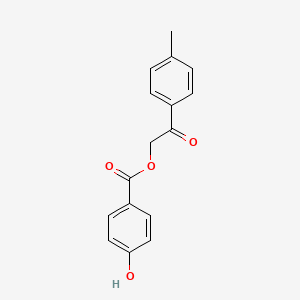

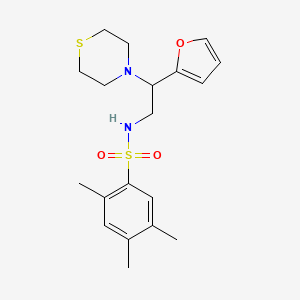

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .

Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” might undergo would depend on the exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a high boiling point due to the presence of the nitrogen atom, which can form hydrogen bonds .Scientific Research Applications

Alzheimer's Disease Diagnosis

One significant application involves the diagnosis of Alzheimer's disease (AD). A study by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative related to N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide, [18F]FDDNP, with positron emission tomography (PET) to identify and quantify neurofibrillary tangles (NFTs) and beta-amyloid plaques in the brains of living AD patients. This method demonstrated a correlation between the probe's accumulation in brain regions and memory performance scores, providing a noninvasive technique to monitor the development of AD-related pathologies (Shoghi-Jadid et al., 2002).

Material Science

In material science, Zheng et al. (2005) explored the self-assembly of lanthanide(III) coordination polymers using 1,4-naphthalenedicarboxylate (NDC) and found that the addition of a second ligand, such as 4,4'-bipyridine, results in the formation of porous 3D structures. These structures have potential applications in catalysis, magnetic materials, and photophysical properties (Zheng et al., 2005).

Fluorescent Probes for Bioimaging

Grepioni et al. (2015) synthesized and investigated the photophysical properties of 4-pyridinyl-1,8-naphthalimide derivatives, which were used as fluorescent probes for cellular imaging. These compounds exhibited varied emission quantum yields based on their molecular arrangement, highlighting their utility in molecular diagnostics and bioimaging applications (Grepioni et al., 2015).

Inhibitors of Protein Kinases

Isoquinolinesulfonamides, structurally related to this compound, were studied by Hidaka et al. (1984) for their potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds showed significant potential for the development of new therapeutic agents for diseases related to dysfunctional protein kinase activity (Hidaka et al., 1984).

Advanced Pharmaceutical Applications

Berardi et al. (2005) explored the structural analogs of this compound for their binding affinity and selectivity at sigma receptors. Their findings indicated potent ligands with high selectivity towards sigma(1) receptors, offering insights into the development of novel treatments for cancer and neurodegenerative diseases (Berardi et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a piperidine structure are often involved in interactions with various types of receptors in the body, such as G-protein coupled receptors or ion channels . The specific targets of “N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide” would depend on its exact molecular structure and the functional groups present.

Mode of Action

The mode of action would involve the compound binding to its target receptor, leading to a change in the receptor’s activity. This could result in the initiation of a signal transduction pathway, leading to various cellular responses .

Biochemical Pathways

The exact biochemical pathways affected would depend on the specific targets of the compound. It’s common for compounds like this to be involved in pathways related to neurotransmission, immune response, or cellular growth and differentiation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperidine derivatives are often well absorbed and can distribute throughout the body. They can be metabolized by various enzymes in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects would depend on the specific biochemical pathways affected by the compound. This could range from changes in cellular activity, to modulation of immune responses, to potential effects on the nervous system .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target .

properties

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15(2)22-12-10-16(11-13-22)14-21-20(23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16H,10-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKNFVGGBPNQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)

![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)

![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)